molecular formula C11H10BrN3O2 B12120605 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide

8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide

Cat. No.: B12120605
M. Wt: 296.12 g/mol
InChI Key: RNEOVASBODUFHP-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carbohydrazide group at the 3rd position of the quinoline ring. Its molecular formula is C11H10BrN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-6-methylquinoline, followed by the introduction of the carbohydrazide group through a series of reactions involving hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties, by inducing cell death in cancer cells.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species and interfere with DNA synthesis contributes to its biological effects.

Comparison with Similar Compounds

  • 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-6-methylquinoline
  • 8-Bromoquinoline

Comparison: 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential biological activity compared to its analogs. The combination of bromine, hydroxyl, and carbohydrazide groups provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

8-bromo-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H10BrN3O2/c1-5-2-6-9(8(12)3-5)14-4-7(10(6)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

RNEOVASBODUFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)NN

Origin of Product

United States

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